Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of diphenylpyrazine and is often studied for its potential therapeutic effects, particularly in the treatment of vascular disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate typically involves the reaction of 5,6-diphenylpyrazine with isopropylamine to form an intermediate. This intermediate is then reacted with butoxyacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Common substitution reactions involve nucleophiles such as halides, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with specific molecular targets, such as the prostacyclin receptor (IP receptor). It acts as an agonist, leading to vasodilation and other physiological effects. The active form of the compound, after metabolic conversion, selectively binds to the IP receptor, triggering a cascade of intracellular events that result in its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
MRE-269: A closely related compound with similar therapeutic applications.
NS-304: Another derivative of diphenylpyrazine with comparable biological activity.
Uniqueness
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate is unique due to its specific structural features that confer high selectivity and potency for the IP receptor. This selectivity makes it a promising candidate for therapeutic applications, particularly in treating vascular disorders .
Actividad Biológica
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of vascular disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes a diphenylpyrazine moiety. The compound's IUPAC name is as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C27H33N3O3 |
CAS Number | 2287345-22-4 |
The primary mechanism of action for this compound involves its interaction with the prostacyclin receptor (IP receptor). As an agonist of this receptor, the compound induces vasodilation and modulates various intracellular signaling pathways. This action is particularly relevant in treating conditions such as pulmonary arterial hypertension and other vascular disorders.
Antivascular Effects
Research indicates that this compound exhibits significant vasodilatory effects. It has been shown to improve blood flow and reduce vascular resistance in experimental models. The compound's ability to enhance prostacyclin signaling contributes to these effects, making it a candidate for therapeutic use in managing vascular diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating potential cytotoxicity against specific types of cancer cells. Further investigations are needed to elucidate the precise mechanisms and efficacy in clinical settings .
Research Findings and Case Studies
Recent studies have explored the biological activities of this compound across various experimental models:
- Vasodilation Studies : In vitro assays demonstrated that the compound significantly increased endothelial nitric oxide synthase (eNOS) activity, leading to enhanced nitric oxide production and subsequent vasodilation in isolated rat aortic rings.
- Anticancer Evaluations : A study assessing the compound's effects on human breast adenocarcinoma (MCF-7) cells revealed an IC50 value indicating effective cytotoxicity. Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates among treated cells .
- Comparative Studies : When compared with similar compounds such as MRE-269 and NS-304, this compound exhibited superior selectivity for the IP receptor, highlighting its potential advantages in therapeutic applications .
Propiedades
IUPAC Name |
ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-4-33-25(31)20-32-18-12-11-17-30(21(2)3)24-19-28-26(22-13-7-5-8-14-22)27(29-24)23-15-9-6-10-16-23/h5-10,13-16,19,21H,4,11-12,17-18,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYBWEJZTYTUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCCN(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.